molecular formula C22H21N3S B4505233 2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4505233
M. Wt: 359.5 g/mol
InChI Key: GBHRHFWTGLRYCB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a chemical compound based on the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a rigid, planar fused bicyclic system known for its significant versatility in medicinal chemistry and drug discovery . This specific derivative features a sulfur-containing 4-methylbenzyl thioether group at the 7-position, a modification that can fine-tune the molecule's electronic properties, lipophilicity, and potential interactions with biological targets . The pyrazolo[1,5-a]pyrimidine core is recognized as a potent scaffold for developing protein kinase inhibitors (PKIs) for targeted cancer therapy . Compounds based on this structure have demonstrated inhibitory activity against a range of critical kinases, including CK2, EGFR, B-Raf, and CDK enzymes, which are frequently disrupted in various cancers . The structural similarity of PPs to purines allows them to effectively compete with ATP in the kinase binding pocket, disrupting the aberrant signaling pathways that drive oncogenesis . Furthermore, this core structure is found in several commercial drugs and bioactive molecules, underscoring its therapeutic relevance . This product is offered exclusively for research purposes and is backed by analytical data to ensure compound identity and purity. Researchers exploring structure-activity relationships (SAR) in kinase inhibitor development, antiproliferative agents, or other bioactivity studies will find this compound a valuable intermediate for their investigations. Notice for Researchers: This product is intended for research use only and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-7-[(4-methylphenyl)methylsulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3S/c1-15-9-11-18(12-10-15)14-26-20-13-16(2)23-22-21(17(3)24-25(20)22)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHRHFWTGLRYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of Substituents: The dimethyl, phenyl, and sulfanyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Reactivity of the Sulfanyl Group

The 7-[(4-methylbenzyl)sulfanyl] substituent is pivotal for nucleophilic and oxidative transformations:

a. Nucleophilic Substitution
The sulfur atom in the thioether group can undergo nucleophilic displacement under basic conditions. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in ethanol at reflux yields 7-[(4-methylbenzyl)sulfonyl] derivatives .

  • Arylation : Copper-catalyzed coupling with aryl boronic acids under Suzuki-Miyaura conditions produces biaryl thioethers .

b. Oxidation Reactions
Controlled oxidation transforms the sulfanyl group into sulfoxide or sulfone derivatives:

ReagentProductConditionsYield (%)
H₂O₂ (30%)SulfoxideRT, 6 hours78–85
mCPBASulfone0°C→RT, 12 hours90–95

These transformations modulate electronic properties and biological activity .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes regioselective electrophilic attacks:

a. Nitration
Reaction with nitric acid in sulfuric acid at 0°C introduces nitro groups at the 6-position:

text
Pyrazolo[1,5-a]pyrimidine + HNO₃ → 6-Nitro derivative

Yields range from 60–72%, with regioselectivity confirmed by X-ray crystallography .

b. Halogenation
Bromination using N-bromosuccinimide (NBS) in DMF produces 6-bromo derivatives (55–68% yield), enabling further cross-coupling reactions .

Cross-Coupling Reactions

The heterocyclic core participates in palladium-catalyzed couplings:

a. Suzuki-Miyaura Coupling
6-Bromo derivatives react with aryl boronic acids under Pd(PPh₃)₄ catalysis:

Boronic AcidProductYield (%)
Phenylboronic acid6-Phenyl derivative82
4-Methoxyphenyl6-(4-Methoxyphenyl) derivative75

This method diversifies substituents for structure-activity studies .

b. Buchwald-Hartwig Amination
6-Bromo derivatives react with primary amines (e.g., benzylamine) to form 6-amino derivatives (70–85% yield), enhancing solubility and target affinity .

Functionalization via Reductive Amination

The 3-phenyl group can be modified through reductive amination:

  • Reaction with aldehydes (e.g., formaldehyde) and sodium cyanoborohydride introduces secondary amine substituents (50–65% yield).

Ring-Opening Reactions

Under strongly acidic conditions (HCl, 110°C), the pyrimidine ring undergoes hydrolysis, yielding pyrazole-carboxamide derivatives .

Photochemical Reactions

UV irradiation in the presence of singlet oxygen generators (e.g., Rose Bengal) induces sulfoxidation with 90% selectivity for the sulfoxide product .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies

A study demonstrated that treatment with MM137 led to 66.6% of DLD-1 cells and 30.1% of HT-29 cells exhibiting active caspase-8, confirming the compound's role in triggering extrinsic apoptotic pathways .

Enzyme Inhibition

Beyond its anticancer properties, 2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine has been shown to inhibit several key enzymes involved in cancer progression and other diseases.

Notable Enzymes Targeted:

  • Bcr-Abl Tyrosine Kinase : Implicated in chronic myeloid leukemia (CML).
  • Carbonic Anhydrases (CAIX and CAXII) : Associated with tumor growth and metastasis.
  • Phosphodiesterase 5 (PDE5) : Linked to erectile dysfunction and pulmonary arterial hypertension.

Other Therapeutic Applications

Emerging research suggests potential applications in treating various conditions beyond cancer:

  • Anti-inflammatory Properties : Some derivatives may exhibit anti-inflammatory effects through modulation of inflammatory pathways.
  • Antiviral Activity : Early-stage studies suggest potential antiviral properties against certain viral infections.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 2,5-dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine can be contextualized by comparing it to structurally analogous derivatives. Below is a detailed analysis of key compounds within this class:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Key Biological Activity Unique Features
This compound 2,5-Me; 3-Ph; 7-(4-Me-benzylsulfanyl) C₂₄H₂₂N₄S Kinase inhibition, Anticancer Sulfanyl group enhances solubility and target binding
3-(4-Chlorophenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine 3-(4-Cl-Ph); 2,5-Me; 7-Ph C₂₀H₁₆ClN₃ Anticancer, Antiviral Chlorophenyl group increases lipophilicity and cytotoxicity
7-[(4-Chlorobenzyl)sulfanyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine 7-(4-Cl-benzylsulfanyl); 2,5-Me; 3-Ph C₂₂H₁₈ClN₃S Anticancer, Anti-inflammatory Chlorine substitution enhances metabolic stability
3-(4-Fluorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine 3-(4-F-Ph); 2,5-Me; 7-NH₂ C₁₅H₁₃FN₄ Antiviral Amine group at position 7 improves hydrogen bonding with viral enzymes
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine 2-(4-MeO-Ph); 3,5-Me; 7-(4-Me-piperidinyl) C₂₂H₂₆N₄O Neuroprotective, Anti-inflammatory Piperidine moiety enhances blood-brain barrier penetration

Key Findings from Comparative Studies

Role of Sulfanyl vs. Amine Groups :

  • The sulfanyl group in the target compound improves solubility and enzyme-binding kinetics compared to amine-substituted derivatives (e.g., 3-(4-fluorophenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-amine) .
  • Sulfanyl-containing derivatives exhibit enhanced metabolic stability due to reduced oxidative degradation .

Impact of Aromatic Substituents :

  • Chlorophenyl or fluorophenyl groups at position 3 increase cytotoxicity and antiviral activity by enhancing hydrophobic interactions with target proteins .
  • Methoxy or methylbenzyl substituents (e.g., 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine) improve pharmacokinetic profiles, including bioavailability and half-life .

Heterocyclic Modifications :

  • Piperidine or benzyl substitutions at position 7 (e.g., 7-[(4-methylbenzyl)sulfanyl] or 7-piperidinyl) influence target selectivity. For example, piperidine-containing derivatives show neuroprotective effects, while benzylsulfanyl derivatives prioritize kinase inhibition .

Synthetic Accessibility :

  • Microwave-assisted synthesis methods yield higher purity and efficiency for sulfanyl-substituted derivatives compared to traditional cyclization routes .

Biological Activity

2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores the synthesis, mechanisms of action, and biological activities of this compound, particularly its anticancer properties and enzymatic inhibitory effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines that undergo cyclization and substitution reactions. Common reagents used in these reactions include strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions to prevent unwanted side reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. It may inhibit various kinases that play crucial roles in cancer progression and cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Activity

This compound has shown promising anticancer properties through various studies:

  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported to have IC50 values in the low micromolar range against prostate cancer cell lines (PC3) .
  • Mechanisms of Action : Studies indicate that the compound induces apoptosis through mitochondrial pathways and may inhibit tubulin polymerization, which is essential for cancer cell division .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has been linked to selective inhibition of certain enzymes:

  • Aurora Kinase Inhibition : This compound has been evaluated for its potential as an Aurora-A kinase inhibitor, which is critical in regulating mitosis. Inhibitory assays have shown significant activity with IC50 values comparable to established inhibitors .

Case Studies

Several studies have highlighted the biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:

CompoundCell LineIC50 (µM)Mechanism
This compoundPC32.0Induces apoptosis
Novel 7-methyl derivativesDLD-10.39Inhibits proliferation
Ethyl derivativesA54926Induces autophagy

These findings suggest that modifications on the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity.

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized for regioselectivity?

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters, acetylenic esters, or masked Michael acceptors. For example, 3-phenylpyrazolo[1,5-a]pyrimidinone is prepared by reacting 4-phenyl-1H-pyrazol-5-amine with N-methyl uracil under sodium ethoxide catalysis (62% yield) . Optimization of regioselectivity often involves microwave-assisted reactions (e.g., 130°C, 16 h, 80% yield) and solvent-free conditions to minimize side products . Key intermediates like 5-chloro derivatives are generated using POCl₃, enabling further functionalization at the 5-position .

Q. How is the purity and structural integrity of pyrazolo[1,5-a]pyrimidine derivatives validated during synthesis?

Analytical validation relies on 1H/13C NMR and HRMS to confirm molecular structure. For instance, 6-(3,4-dimethoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine (Compound 33) was characterized by 1H NMR (δ=9.51 ppm for aromatic protons) and HRMS ([M+H]+ calcd: 332.1393; found: 332.1403) . Elemental analysis (e.g., C: 61.65% calcd vs. 61.78% found) and melting point consistency (e.g., 266–268°C) further ensure purity .

Q. What spectroscopic techniques are critical for characterizing sulfur-containing substituents in this scaffold?

The sulfanyl group at position 7 (e.g., (4-methylbenzyl)sulfanyl) is identified via 1H NMR chemical shifts (δ ~4.0–4.5 ppm for SCH₂) and IR absorption bands (2550–2600 cm⁻¹ for S–H stretch). Mass spectrometry (e.g., m/z 473.567 for zanubrutinib analogs) confirms molecular weight .

Advanced Research Questions

Q. How can regioselective functionalization at position 3 or 5 be achieved to optimize biological activity?

Regioselective halogenation at position 3 is facilitated by hypervalent iodine reagents (e.g., 87% yield for iodination of 2-methyl-7-phenyl derivatives). Electron-withdrawing substituents (e.g., –Cl, –Br) enhance reactivity, while microwave irradiation improves selectivity . For position 5, Suzuki-Miyaura cross-coupling with boronic acids (e.g., 3,4-dimethoxyphenyl boronic acid) under Pd(PPh₃)₄ catalysis introduces aryl groups (27% yield) .

Q. What strategies mitigate hERG channel inhibition in pyrazolo[1,5-a]pyrimidine-based therapeutics?

Replacing basic amines (e.g., piperidinylmethanamine) with neutral groups (hydroxyl, ether, sulfone) at position 5 reduces hERG affinity. For example, trans-4-aminocyclohexanol derivatives showed no detectable O-linked byproducts, maintaining potency against Pim-1 kinase (IC₅₀ = 45 nM) .

Q. How do crystallographic studies inform the design of allosteric modulators using this scaffold?

Crystal structures (e.g., C17H17N3O) reveal hydrogen-bonding interactions (C≡C and C≡N bonds) and π-π stacking, critical for binding to allosteric sites. Substituents at position 2 (e.g., 4-methylphenyl) enhance hydrophobic interactions with residues like Asp-128 in Pim-1 kinase .

Q. What in vitro assays are used to evaluate anti-proliferative activity of derivatives against cancer cell lines?

FLT3-ITD-overexpressing BaF3 cells and AML models are employed to assess selectivity. Compound 74 (3-phenylpyrazolo[1,5-a]pyrimidine) inhibited FLT3-ITD proliferation via pharmacophore-based virtual screening and molecular docking (ΔG = −9.2 kcal/mol) . Dose-response curves (IC₅₀) and Western blotting for phosphorylated FLT3 validate mechanism .

Q. How are SAR studies conducted to optimize anti-inflammatory or analgesic activity?

Derivatives with phenylsulfonyl moieties (e.g., 3-bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)) are tested in carrageenan-induced edema and hot-plate assays. Substitution at position 7 with electron-donating groups (–OCH₃) enhances COX-2 inhibition (>50% reduction in prostaglandin E₂) .

Methodological Tables

Q. Table 1. Optimization of 5-Position Substituents for hERG Avoidance

SubstituentBiological Activity (IC₅₀, nM)hERG Inhibition (IC₅₀, μM)
(1-Methylpiperidin-4-yl)methanamine45 (Pim-1)1.2
trans-4-Aminocyclohexanol48 (Pim-1)>10
3,4-Dimethoxyphenyl332 (FLT3-ITD)>50
Data from

Q. Table 2. Regioselective Halogenation Yields

SubstrateHalogenYield (%)
2-Methyl-7-phenyl derivativeI87
7-(4-Cl-phenyl) derivativeBr83
Pyrazolo[1,5-a]pyrimidine (unsubstituted)I79
Data from

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
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2,5-Dimethyl-7-[(4-methylbenzyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.